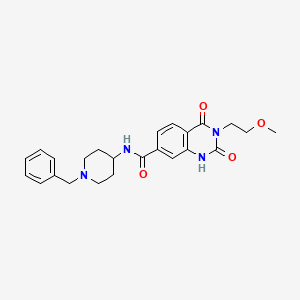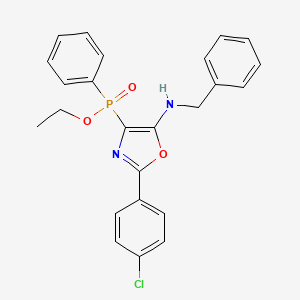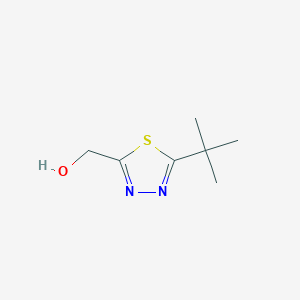![molecular formula C21H20N2O4 B2745366 N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-62-2](/img/structure/B2745366.png)
N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this typically belong to the class of organic compounds known as carboxamides, which are characterized by the presence of a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2). The furan ring in the structure suggests that this compound might have aromatic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form a carboxamide. The furan ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Carboxamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. The furan ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research on related compounds, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has demonstrated significant potential in antiprotozoal applications. These compounds have shown strong DNA affinities and high in vitro efficacy against T. b. rhodesiense and P. falciparum, indicating promising antiprotozoal properties (Ismail et al., 2004).
Anti-Bacterial Activities
A study on N-(4-bromophenyl)furan-2-carboxamide, which shares structural similarities, showed effective anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This indicates that derivatives of furan-2-carboxamide, including N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, may have potential applications in combating bacterial infections (Siddiqa et al., 2022).
Synthesis and Characterization Studies
Extensive research has been conducted on the synthesis and characterization of furan-2-carboxamides and their derivatives, indicating their significance in the field of organic chemistry and potential pharmaceutical applications. For example, studies on the oxidative rearrangement of furan-2-carboximidamides have contributed to the understanding of 2-acylaminofurans (Bobošíková et al., 2001).
Bio-Imaging Applications
Phenoxazine-based fluorescence chemosensors using furan-2-carboxamide groups have been developed for dual channel detection of ions like Cd2+ and CN−. These chemosensors have applications in bio-imaging, demonstrating the utility of furan-2-carboxamide derivatives in biological and medical imaging techniques (Ravichandiran et al., 2020).
Energetic Material Synthesis
Research on compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are related to furan-2-carboxamide derivatives, has shown potential in the development of insensitive energetic materials. This suggests possible applications in material sciences, particularly in areas requiring stable and high-energy materials (Yu et al., 2017).
DNA Binding Studies
Studies on compounds like 2,5-bis(4-guanylphenyl)furan, which are structurally related to furan-2-carboxamides, have shown significant DNA-binding properties. These findings are crucial for understanding the molecular interactions of these compounds, which could lead to applications in gene therapy or as a tool in molecular biology (Laughton et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-3-9-18(10-4-14)27-13-20-19(11-12-26-20)21(25)23-17-7-5-16(6-8-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXUHXQHYABSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)


![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2745303.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)
![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2745305.png)
